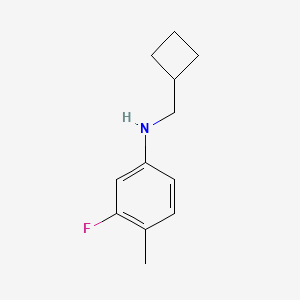
N-(cyclobutylmethyl)-3-fluoro-4-methylaniline
説明
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and conformational analysis .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, etc., as well as its chemical properties like acidity, basicity, and reactivity .科学的研究の応用
Synthetic Pathways and Chemical Reactions
- Synthetic Route Development: The compound has been utilized in synthetic routes, for example, in the synthesis of key impurities of reverse transcriptase inhibitor efavirenz, highlighting its role in developing anti-HIV/AIDS drugs. The compound's synthetic pathway is complex, involving multiple steps and posing challenges that require intricate chemical understanding and manipulation (Gazvoda et al., 2018).
Catalysis and Chemical Reactions
- Catalytic Applications: The compound is involved in catalysis, exemplified by its role in the hydroaminoalkylation of N-methylaniline derivatives. It demonstrates the compound's utility in facilitating and influencing chemical reactions, leading to various products and potentially novel compounds (Reznichenko et al., 2011).
- Chemical Reaction Studies: Research on N-(cyclobutylmethyl)-3-fluoro-4-methylaniline includes understanding its reaction mechanisms, such as the N-dealkylation process. This research provides valuable insights into the compound's reactivity and the fate of certain substituent groups under specific conditions, which is crucial for its application in complex chemical syntheses (Shaffer et al., 2001).
Biochemical Applications
- Bioconjugate Chemistry: The compound's derivatives have been studied for their potential in bioconjugate chemistry, showing the ability to form mercury-mediated base pairs and revealing base-specific binding preferences. This indicates its utility in the development of nucleotide-based probes and its potential in biochemical and genetic research (Aro-Heinilä et al., 2019).
Photophysical and Photochemical Properties
- Optical Imaging and Drug Delivery: The compound's derivatives have shown significant potential in optical imaging and drug delivery. The research demonstrates how manipulating the chemical structure of such compounds can improve their photophysical properties and reactivity, thereby enhancing their applicability in clinical and biomedical settings (Gorka et al., 2018).
Analytical and Environmental Studies
- Metabonomic Assessment: The compound has been used in metabonomic studies to understand the biochemical impact of certain xenobiotics on organisms, revealing its potential as a tool in environmental toxicology and in the identification of novel biomarkers (Bundy et al., 2002).
Material Science and Chemical Engineering
- Polymeric Complexes: The compound has been used in the synthesis of polymeric complexes, illustrating its relevance in the field of material science and chemical engineering. These complexes have shown significant catalytic activity, demonstrating the compound's potential in industrial applications and process optimization (Yang et al., 2015).
Chemical Synthesis and Drug Development
- Peptide Deformylase Inhibitor Synthesis: N-(cyclobutylmethyl)-3-fluoro-4-methylaniline has been involved in the synthesis of peptide deformylase inhibitors, indicating its potential in the development of therapeutic agents and its role in the pharmaceutical industry (Liu et al., 2008).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(cyclobutylmethyl)-3-fluoro-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-9-5-6-11(7-12(9)13)14-8-10-3-2-4-10/h5-7,10,14H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGZBHBBXMVHLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2CCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclobutylmethyl)-3-fluoro-4-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



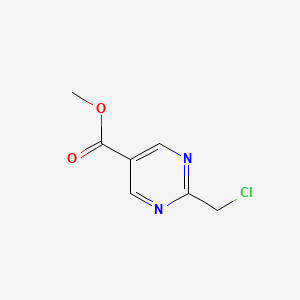
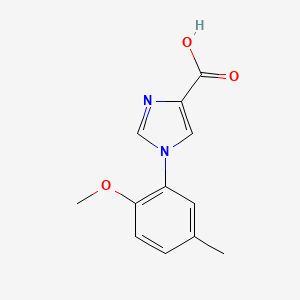
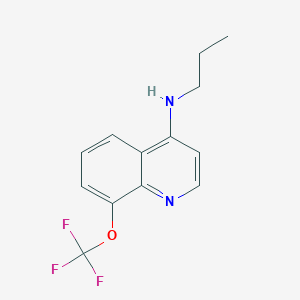
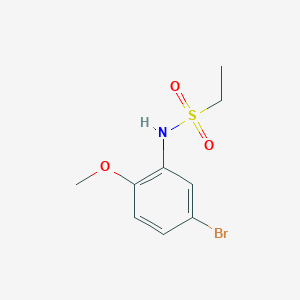
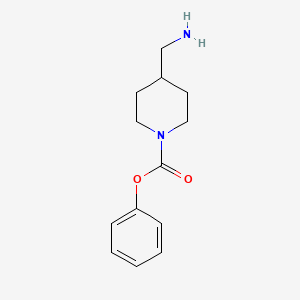
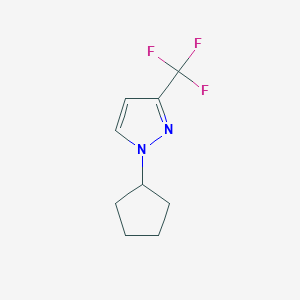
amine](/img/structure/B1425709.png)
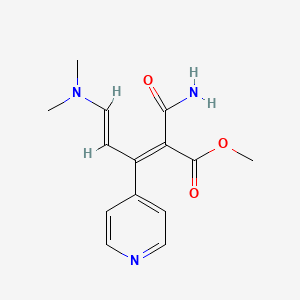
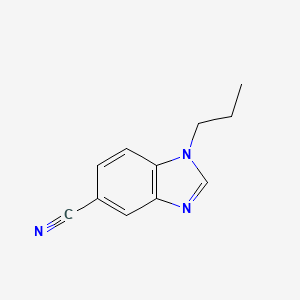
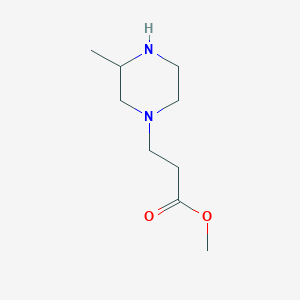
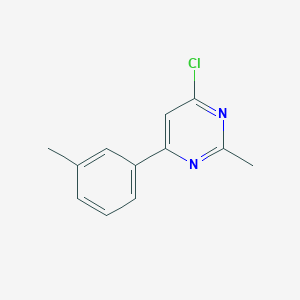
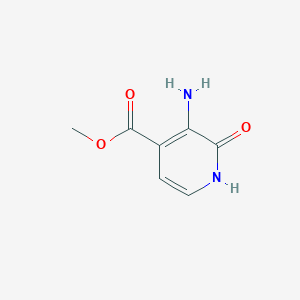
![[1-(2,4-difluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1425721.png)
![[1-(2-Ethoxyethyl)cyclopropyl]methanamine](/img/structure/B1425722.png)